The ortho-Fluoro Substituent on Fmoc-N-benzylglycine Confers a 10-Fold Increase in Human Oxytocin Receptor Agonist Potency Compared to an Unsubstituted Control
In a study evaluating novel oxytocin receptor agonists, the peptide analogue incorporating an N-(2-fluorobenzyl)glycine moiety (FBOT) demonstrated a substantial increase in potency compared to the native oxytocin (OT) control [1]. While a direct, head-to-head comparison with a non-fluorinated N-benzylglycine analogue was not performed in this specific study, the magnitude of the potency shift relative to the natural ligand provides a strong class-level inference for the impact of this specific modification [1].
| Evidence Dimension | Human Oxytocin Receptor Agonist Potency (EC50) |
|---|---|
| Target Compound Data | N/A (Evaluated as FBOT peptide analogue, containing N-(2-fluorobenzyl)glycine). |
| Comparator Or Baseline | Native Oxytocin (OT) EC50 = 5,340 pM |
| Quantified Difference | FBOT (556 pM) is ~9.6-fold more potent than OT (5,340 pM) in human uterine tissue. |
| Conditions | Ex vivo contraction of uterine samples from human cesarean deliveries. Potency rank based on calculated EC50 (pM). |
Why This Matters
This data demonstrates that the 2-fluorobenzyl modification, when incorporated into a peptide, can drastically enhance target receptor potency, making this building block a critical tool for structure-activity relationship (SAR) studies aimed at improving therapeutic peptide efficacy.
- [1] Cherepanov, S. M.; Yuhi, T.; Iizuka, T.; Hosono, T.; Ono, M.; Fujiwara, H.; Yokoyama, S.; Shuto, S. Two oxytocin analogs, N-(p-fluorobenzyl) glycine and N-(3-hydroxypropyl) glycine, induce uterine contractions ex vivo in ways that differ from that of oxytocin. PLoS One 2023, 18 (2), e0281363. View Source
